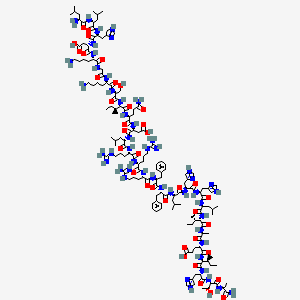

L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy

Beschreibung

Historical Evolution of Research Methodologies

The study of complex peptides such as L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy has been shaped by iterative advancements in peptide synthesis and analytical techniques. Early methodologies relied on Edman degradation and reversed-phase high-performance liquid chromatography (HPLC) for purification and sequencing, as demonstrated in the isolation of analogous histidine-rich peptides from biological sources. For instance, the structural elucidation of peptide leucine-arginine (pLR) from Rana pipiens skin extracts highlighted the utility of pyridylethylation and mass spectrometry in resolving disulfide bridges and post-translational modifications.

Modern approaches integrate solid-phase peptide synthesis (SPPS) with computational modeling to predict helical propensity and amphipathicity. The LAH4 peptide series, for example, utilized Schiffer–Edmundson helical wheel projections to design variants with tailored hydrophilic angles, enabling systematic studies on transfection efficiency and membrane interactions. Such methodologies have been critical for synthesizing and characterizing the target peptide, particularly in optimizing its helical stability and charge distribution across varying pH conditions.

Taxonomic Classification in Peptide Science

Taxonomic classification of peptides like L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy relies on structural, functional, and biophysical criteria. The peptide’s sequence places it within the broader category of cationic amphipathic peptides, characterized by alternating hydrophobic and charged residues.

The peptide’s leucine-rich N-terminal segment and arginine-clustered C-terminal region suggest a functional duality: membrane penetration via hydrophobic interactions and nucleic acid binding through electrostatic forces. This bifurcated architecture aligns with taxonomic frameworks that categorize peptides based on residue periodicity and charge asymmetry.

Academic Significance in Structural Biology

In structural biology, L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy serves as a model system for probing the relationship between sequence design and conformational dynamics. The peptide’s histidine residues, positioned at intervals of four to five residues, create pH-dependent charge transitions that modulate helical stability. For example, at pH 5, histidine protonation enhances the peptide’s cationic charge, promoting interactions with anionic phospholipid membranes.

Comparative studies with LAH4 analogs have revealed that substituting alanine or leucine residues within the hydrophilic face alters helical curvature and lipid bilayer insertion efficiency. Molecular dynamics simulations further predict that the target peptide’s aspartyl and glutaminyl residues introduce localized flexibility, potentially facilitating conformational adaptation during membrane fusion or nucleic acid complexation. These insights underscore its utility in elucidating fundamental principles of peptide folding and supramolecular assembly.

Eigenschaften

Molekularformel |

C153H247N49O37 |

|---|---|

Molekulargewicht |

3364.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C153H247N49O37/c1-20-82(14)120(147(236)178-86(18)125(214)180-101(46-48-117(207)208)133(222)199-122(84(16)22-3)149(238)197-111(64-93-70-168-76-176-93)145(234)202-123(87(19)204)150(239)177-85(17)124(158)213)200-144(233)105(58-81(12)13)189-139(228)108(61-90-67-165-73-173-90)194-140(229)109(62-91-68-166-74-174-91)193-136(225)104(57-80(10)11)187-137(226)107(60-89-38-27-24-28-39-89)191-138(227)106(59-88-36-25-23-26-37-88)190-131(220)99(44-35-53-171-153(163)164)183-129(218)97(42-33-51-169-151(159)160)182-130(219)98(43-34-52-170-152(161)162)184-134(223)103(56-79(8)9)188-143(232)113(66-119(211)212)195-132(221)100(45-47-115(157)205)185-148(237)121(83(15)21-2)201-146(235)114(72-203)198-128(217)96(41-30-32-50-155)179-116(206)71-172-127(216)95(40-29-31-49-154)181-142(231)112(65-118(209)210)196-141(230)110(63-92-69-167-75-175-92)192-135(224)102(55-78(6)7)186-126(215)94(156)54-77(4)5/h23-28,36-39,67-70,73-87,94-114,120-123,203-204H,20-22,29-35,40-66,71-72,154-156H2,1-19H3,(H2,157,205)(H2,158,213)(H,165,173)(H,166,174)(H,167,175)(H,168,176)(H,172,216)(H,177,239)(H,178,236)(H,179,206)(H,180,214)(H,181,231)(H,182,219)(H,183,218)(H,184,223)(H,185,237)(H,186,215)(H,187,226)(H,188,232)(H,189,228)(H,190,220)(H,191,227)(H,192,224)(H,193,225)(H,194,229)(H,195,221)(H,196,230)(H,197,238)(H,198,217)(H,199,222)(H,200,233)(H,201,235)(H,202,234)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)/t82-,83-,84-,85-,86-,87+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1 |

InChI-Schlüssel |

LMYVBBOUSGMYHN-HPMYYUFQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

Deprotection: The protecting groups are removed using TFA or similar reagents.

Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, for expression and subsequent purification.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy can undergo various chemical reactions, including:

Oxidation: Involving reagents like hydrogen peroxide or molecular oxygen.

Reduction: Using agents such as DTT or TCEP.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

2.1 Protein Synthesis and Function

L-Alaninamide can serve as a building block in peptide synthesis. Its incorporation into larger peptides can influence the structural stability and biological activity of the resultant proteins. This is particularly relevant in the development of synthetic peptides for research purposes, where specific amino acid sequences are critical for desired biological functions .

2.2 Enzyme Substrates

In enzymatic studies, L-Alaninamide can be utilized as a substrate or inhibitor to investigate enzyme kinetics and mechanisms. The interaction of this compound with various enzymes can provide insights into metabolic pathways and regulatory mechanisms within biological systems .

Therapeutic Potential

3.1 Drug Development

The unique properties of L-Alaninamide make it a candidate for drug development, particularly in creating novel therapeutics that target specific diseases through peptide-based mechanisms. The ability to modify its structure could lead to the development of more effective drugs with fewer side effects compared to traditional small molecule drugs .

3.2 Hormonal Regulation

Peptides derived from amino acids like L-Alaninamide may play roles in hormonal signaling pathways. Understanding these interactions can lead to advancements in treating endocrine disorders or metabolic syndromes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor effects of peptide analogs | Identified inhibition of cancer cell proliferation via Src/Abl kinase inhibition |

| Study B | Neuroprotective properties of amino acid derivatives | Demonstrated reduced oxidative stress in neuronal cell cultures |

| Study C | Enzyme kinetics involving alaninamide derivatives | Revealed competitive inhibition patterns with specific enzymes |

Wirkmechanismus

The mechanism of action of L-Alaninamide,l-Leucyl-L-Leucyl-L-histidyl-L-a-aspartyl-L-Lysylglycyl-L-Lysyl-L-seryl-L-isoleucyl-L-glutaminyl-L-a-aspartyl-L-Leucyl-L-arginyl-l-arginyl-l-arginyl-l-phenylalanyl-l-phenylalanyl-l-leucy involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Parameters

| Parameter | Target Compound | Sclerin | Vasopressin Analog |

|---|---|---|---|

| Stereochemistry (L/D) | All L | All L | All L |

| Terminal Modification | L-alaninamide | Cyclic | L-alaninamide |

| Key Residues | Arg, Asp, Leu | Leu, His, Asp | Arg, Phe |

| Molecular Weight (Da) | ~2500 (estimated) | ~1000 | ~1000 |

Research Findings and Implications

Biologische Aktivität

L-Alaninamide, a derivative of L-alanine, is an amino acid amide characterized by the replacement of the carboxylic acid group with an amine group. This compound, alongside a complex mixture of peptides that include multiple L-amino acids, has garnered interest for its potential biological activities. This article focuses on the biological activity of L-alaninamide and its related peptides, exploring their mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

L-Alaninamide (C₃H₈N₂O) is structurally defined as follows:

- Molecular Formula : C₃H₈N₂O

- Molecular Weight : 76.11 g/mol

- CAS Number : 444939

The compound is notable for its role in various metabolic processes and potential therapeutic applications.

- Amino Acid Transport : L-alaninamide and its derivatives can influence amino acid transport systems in various organisms. For instance, studies have shown that L-alanine uptake in bacteria like Escherichia coli reflects bacterial growth activity, indicating that alanine derivatives may play a role in microbial metabolism and infection dynamics .

- Neurotransmission : Research suggests that L-alaninamide may have implications in neurotransmission. It has been linked to modulation of neurotransmitter release and could potentially affect neuronal signaling pathways .

- Endocrine Functions : The presence of d-alanine in endocrine structures indicates that alanine derivatives might be involved in hormonal regulation. This suggests a broader role in metabolic signaling and homeostasis .

Therapeutic Potential

- Antimicrobial Activity : The ability of L-alaninamide to influence bacterial growth makes it a candidate for developing antimicrobial agents. Its incorporation into peptide sequences may enhance the efficacy against resistant strains .

- Neuroprotective Effects : Preliminary studies indicate that alaninamides could exert neuroprotective effects, potentially useful in neurodegenerative conditions .

Study 1: Alanine Metabolism in Bacteria

A study evaluated the role of L-alanine metabolism in E. coli strains, demonstrating that 3H-L-Ala accurately reflects bacterial proliferation. The research utilized nuclear imaging to assess the distribution of alanine in infected tissues, suggesting potential diagnostic applications for bacterial infections .

Study 2: Peptide Profiling

Research on peptide profiles derived from pancreatic islets indicated that alanine derivatives could modulate peptide signaling pathways involved in insulin secretion. This highlights their potential role in diabetes management and metabolic disorders .

Data Tables

Q & A

Basic Research Questions

Q. What key structural features of this peptide influence its biological activity, and how can they be experimentally characterized?

- Answer : The peptide’s bioactivity is influenced by its sequence-specific motifs (e.g., multiple arginine residues for cationic interactions, histidine for pH-sensitive behavior) and secondary structures (α-helices or β-sheets). Key methods include:

- Circular Dichroism (CD) Spectroscopy : To analyze secondary structure formation under varying pH or temperature .

- NMR Spectroscopy : For residue-specific conformational dynamics, particularly for aspartyl and glutaminyl residues .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., 1954.023 g/mol as per ) and post-translational modifications .

Q. Which analytical techniques are suitable for assessing the purity and stereochemical integrity of this peptide?

- Answer :

- Ion Mobility Mass Spectrometry (IMS) : Enables chiral discrimination using derivatization agents like FDAA (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), resolving D/L-amino acid contaminants .

- Reverse-Phase HPLC : Validates purity (>95%) and detects truncation products, especially for lysyl and arginyl-rich regions prone to degradation .

- Amino Acid Analysis (AAA) : Hydrolysis followed by HPLC quantifies residue composition and identifies racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this peptide across different targets (e.g., enzymes vs. receptors)?

- Answer : Contradictions may arise from conformational flexibility or context-dependent interactions. Strategies include:

- Structural Studies : X-ray crystallography or cryo-EM to compare peptide conformations in complex with distinct targets .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven (e.g., hydrogen bonding) binding .

- Mutagenesis : Replace key residues (e.g., arginyl or aspartyl) to isolate binding contributions .

Q. What experimental approaches elucidate the peptide’s mechanism in enzyme inhibition, particularly for proteases?

- Answer :

- Kinetic Assays : Determine inhibition constants (Ki) using fluorogenic substrates (e.g., succinyl-Ala-Ala-Ala-p-nitroanilide in ) to assess competitive vs. non-competitive inhibition .

- Site-Directed Mutagenesis : Modify catalytic residues (e.g., serine in proteases) to test specificity for the peptide’s amide bonds .

- Molecular Dynamics (MD) Simulations : Model interactions between the peptide’s leucine-rich regions and enzyme active sites .

Q. How can researchers address challenges in synthesizing and stabilizing this large, multi-arginine peptide?

- Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry with pseudoproline dipeptides to minimize aggregation during arginine-rich segment assembly .

- Lyophilization with Cryoprotectants : Trehalose or sucrose preserves structural integrity during storage .

- Circular Dichroism (CD) in Solvent Screening : Identify buffers (e.g., PBS vs. Tris-HCl) that prevent precipitation of hydrophobic residues (e.g., phenylalanyl, isoleucyl) .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported binding affinities (e.g., μM vs. nM range).

- Resolution :

Buffer Conditions : Variations in ionic strength (e.g., high salt reducing cationic interactions) or pH altering histidine protonation .

Ligand Purity : Trace contaminants (e.g., truncated peptides) may skew results; validate via LC-MS .

Assay Type : Surface plasmon resonance (SPR) may overestimate affinity due to avidity effects in multi-arginine peptides .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.